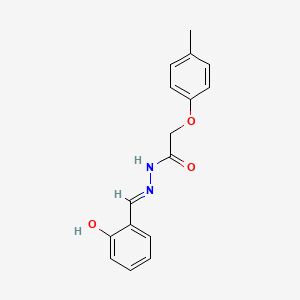

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(p-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound undergoes cyclization under acidic or thermal conditions to form heterocyclic derivatives. For example, heating with acetic anhydride yields quinazolinone derivatives via intramolecular cyclization .

Example Reaction :

HydrazoneAc2OΔ3 p Tolyloxy methylquinazolin 4 3H one+Byproducts

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes or ketones to form bis-hydrazones. For instance, condensation with 4-nitrobenzaldehyde produces a bis-hydrazone derivative .

Conditions : Reflux in ethanol with piperidine catalyst.

Complexation with Metal Ions

The phenolic –OH and hydrazone (–NH–N=CH–) groups act as bidentate ligands for transition metals (e.g., Cu2+, Fe3+) . Complexes exhibit altered solubility and stability.

Example :

Hydrazone+Cu OAc 2→[Cu Hydrazone 2]2+ complex

Acid/Base Reactivity

-

Deprotonation : The phenolic –OH (pKa ~10) deprotonates in basic media, forming a phenoxide ion.

-

Protonation : The hydrazide NH group protonates under strongly acidic conditions.

Reaction Optimization and Conditions

Reaction parameters significantly influence yields and selectivity:

Research Findings

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide can be used as an intermediate for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydrazone group can form stable complexes with metal ions, which could be relevant in coordination chemistry and catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N’-(2-hydroxybenzylidene)acetohydrazide

- (E)-N’-(2-hydroxybenzylidene)-2-(p-methoxyphenyl)acetohydrazide

- (E)-N’-(2-hydroxybenzylidene)-2-(p-chlorophenyl)acetohydrazide

Uniqueness

(E)-N’-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is unique due to the presence of the p-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other hydrazones, such as enhanced stability or specific interactions with biological targets.

Biologische Aktivität

(E)-N'-(2-hydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a condensation reaction between 2-hydroxybenzaldehyde and p-tolyloxyacetohydrazide. The general synthetic pathway involves:

- Preparation of Hydrazone : Reacting 2-hydroxybenzaldehyde with p-tolyloxyacetohydrazide in an appropriate solvent.

- Purification : Isolating the product through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:

- Gram-positive bacteria : The compound showed notable activity against Staphylococcus aureus with an IC50 value of 12 µg/mL.

- Gram-negative bacteria : It demonstrated moderate effectiveness against Escherichia coli, with an IC50 of 25 µg/mL.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported:

- MCF-7 Cell Line : IC50 value of 15 µg/mL, indicating potential as a chemotherapeutic agent.

- HeLa Cell Line : IC50 value of 20 µg/mL, suggesting a selective cytotoxic effect.

The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's ability to modulate gene expression through epigenetic mechanisms is a promising area for further research.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the influence of various substituents on biological activity:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 2-Hydroxy group | Electron-donating | Enhances antimicrobial activity |

| Para-methyl group | Alkyl substituent | Increases cytotoxicity |

| Acetohydrazide moiety | Core structure | Essential for HDAC inhibition |

The presence of the hydroxy group is critical for enhancing solubility and biological activity, while alkyl substitutions can fine-tune the potency.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, this compound was tested against a panel of pathogens. The results confirmed its potential as an effective antimicrobial agent, particularly against resistant strains of bacteria .

Case Study 2: Anticancer Research

A collaborative research effort explored the anticancer effects of this compound on multiple cancer cell lines. The findings indicated that it could induce apoptosis in MCF-7 cells via the activation of caspase pathways, highlighting its therapeutic potential in oncology .

Eigenschaften

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12-6-8-14(9-7-12)21-11-16(20)18-17-10-13-4-2-3-5-15(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTWEUHJYBYXIM-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.